1-Bromo-1,1-difluoroethane

Description

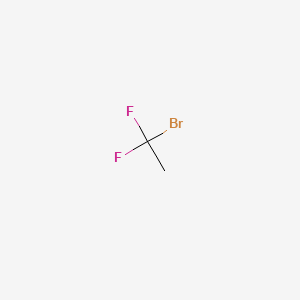

1-Bromo-1,1-difluoroethane (C₂H₃BrF₂, CAS 762-49-2) is a halogenated hydrocarbon characterized by a bromine atom and two fluorine atoms attached to the same carbon. Its molecular weight is 144.946 g/mol, and it exists as a volatile liquid under standard conditions . This compound is primarily utilized as an intermediate in organic synthesis, particularly in the production of vinylidene fluoride (VDF), a monomer critical for manufacturing polyvinylidene fluoride (PVDF) polymers used in lithium-ion batteries and specialty coatings .

Key synthetic routes include:

Structure

3D Structure

Properties

CAS No. |

420-47-3 |

|---|---|

Molecular Formula |

C2H3F2I |

Molecular Weight |

191.95 g/mol |

IUPAC Name |

1,1-difluoro-1-iodoethane |

InChI |

InChI=1S/C2H3F2I/c1-2(3,4)5/h1H3 |

InChI Key |

LBRHUMBEGYYRBE-UHFFFAOYSA-N |

SMILES |

CC(F)(F)Br |

Canonical SMILES |

CC(F)(F)I |

Other CAS No. |

420-47-3 |

Origin of Product |

United States |

Preparation Methods

Method Overview

One of the primary synthetic routes to 1-bromo-1,1-difluoroethane involves the bromination of 1,1-difluoroethane. This process typically occurs in the vapor phase at elevated temperatures ranging from 350°C to 500°C. The reaction mixture is subsequently cooled to below 40°C to remove hydrogen bromide, allowing isolation of the target compound.

Reaction Conditions and Mechanism

- Temperature: 350–500°C (vapor phase bromination)

- Phase: Gas phase reaction

- Post-reaction cooling: Below 40°C to separate hydrogen bromide

- Mechanism: Radical bromination where bromine radicals substitute one hydrogen atom on 1,1-difluoroethane, yielding this compound.

This method is advantageous for industrial scale due to its straightforward operation and relatively high yield. However, controlling the reaction temperature and bromine concentration is critical to minimize by-products such as 2-bromo-1,1-difluoroethane and other polybrominated species.

| Parameter | Conditions | Notes |

|---|---|---|

| Temperature | 350–500°C | Vapor phase bromination |

| Cooling temperature | <40°C | To remove HBr |

| Reactants | 1,1-Difluoroethane, Br2 | Bromine as brominating agent |

| By-products | 2-Bromo-1,1-difluoroethane | Minor amounts possible |

Bromination via Metal Salt Catalysis (Silver Salt Route)

Description

An alternative method involves the reaction of bromine with metal salts of difluoropropionic acid, particularly silver salts, at temperatures near 0°C. This method was described in older patents and literature, where bromine is introduced to the silver salt of difluoropropionic acid, facilitating substitution to yield this compound.

Key Features

- Temperature: Near 0°C to control reaction rate and selectivity

- Catalyst: Silver salt of difluoropropionic acid

- Outcome: Formation of this compound with controlled selectivity

This method is more specialized and less common industrially due to the cost and handling requirements of silver salts but offers a pathway with potentially fewer side reactions.

| Parameter | Conditions | Notes |

|---|---|---|

| Temperature | ~0°C | Low temperature for selectivity |

| Catalyst | Silver salt of difluoropropionic acid | Metal salt catalysis |

| Bromine source | Br2 | Reactant |

| Yield and purity | Moderate to high | Dependent on reaction control |

Addition of Hydrobromic Acid to Vinylidene Fluoride

Process Summary

According to Haszeldine and Osborne (1956), hydrobromic acid can be added to vinylidene fluoride to produce primarily 2-bromo-1,1-difluoroethane, with a smaller proportion of this compound. This reaction is less selective for the desired isomer but represents an alternative synthetic route.

Reaction Details

- Reactants: Vinylidene fluoride and hydrobromic acid

- Selectivity: Mainly 2-bromo isomer, minor 1-bromo isomer

- Application: More relevant for research-scale synthesis due to isomer mixture

This method is less favored for industrial synthesis due to the low selectivity for this compound.

Indirect Preparation via 1,1-Difluoroethane Synthesis Followed by Bromination

Background

1,1-Difluoroethane itself can be prepared via catalytic addition of hydrogen fluoride to acetylene, using catalysts such as anhydrous stannic chloride, ferric chloride, or antimony trifluoride under controlled temperature and pressure. This step is crucial because the availability of pure 1,1-difluoroethane is a prerequisite for efficient bromination to this compound.

Catalytic Process for 1,1-Difluoroethane

- Catalysts: Anhydrous stannic chloride (0.1–5% by weight in HF), ferric chloride, or antimony trifluoride

- Temperature: 0–65°C

- Pressure: Sufficient to maintain HF in liquid state (up to ~p.s.i. gauge)

- Outcome: High yield and purity of 1,1-difluoroethane with minimal by-products

Following this, bromination as described in method 1 can be applied to obtain this compound.

| Catalyst | Temperature (°C) | Pressure (psi) | Yield (%) | Notes |

|---|---|---|---|---|

| Anhydrous stannic chloride | 0–65 | Up to HF liquid pressure | High | Non-volatile catalyst, long catalyst life |

| Ferric chloride | Similar | Similar | Moderate | Alternative catalyst |

| Antimony trifluoride | Similar | Similar | Moderate | Alternative catalyst |

Summary Table of Preparation Methods

| Method | Key Reactants/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Vapor Phase Bromination | 1,1-Difluoroethane + Br2, 350–500°C | Industrially scalable, high yield | High temperature, side products possible |

| Bromination via Silver Salt | Bromine + Silver salt of difluoropropionic acid, ~0°C | Selective, mild temperature | Costly catalyst, less common |

| Hydrobromic Acid Addition to Vinylidene Fluoride | Vinylidene fluoride + HBr | Simple reagents | Low selectivity for desired isomer |

| Catalytic Synthesis of 1,1-Difluoroethane + Bromination | Acetylene + HF + catalyst, then bromination | High purity precursors | Multi-step process |

Research Findings and Considerations

- The vapor phase bromination method is the most widely used industrially due to its efficiency and scalability, although it requires careful control of temperature and bromine concentration to minimize by-products.

- Metal salt catalysis (especially silver salts) offers a route with potentially higher selectivity at lower temperatures but is less economically favored due to catalyst cost and handling complexities.

- The catalytic preparation of 1,1-difluoroethane from acetylene and hydrogen fluoride using stannic chloride is notable for its high yield, catalyst stability, and low operating temperatures, providing a reliable precursor for subsequent bromination.

- The addition of hydrobromic acid to vinylidene fluoride is primarily of academic interest due to the mixture of isomers formed, limiting its practical application for pure this compound production.

This comprehensive analysis of preparation methods for this compound integrates data from patents and scientific literature, highlighting the practical and economic considerations of each synthetic route. The vapor phase bromination of 1,1-difluoroethane remains the preferred industrial method, supported by catalytic synthesis of the precursor and alternative metal salt catalyzed processes as valuable options in specific contexts.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom in 1-bromo-1,1-difluoroethane acts as an electrophilic center, enabling nucleophilic substitution (SN2 or SN1 mechanisms depending on conditions). Key observations include:

-

Nucleophilic displacement with hydroxide ions (OH⁻) yields 1,1-difluoroethanol, though steric hindrance from fluorine atoms slows the reaction compared to non-fluorinated analogs .

-

Alkoxy substitution occurs with alkoxide ions (e.g., NaOCH₃), producing ether derivatives such as 1-methoxy-1,1-difluoroethane .

-

Ammonolysis with amines (e.g., NH₃) forms 1-amino-1,1-difluoroethane, though competing elimination pathways are common under basic conditions .

Elimination Reactions

Under basic or high-temperature conditions, this compound undergoes dehydrohalogenation to form fluorinated alkenes:

-

Formation of 1,1-difluoroethylene (CF₂=CH₂):

Reaction with potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) at 80°C eliminates HBr, yielding 1,1-difluoroethylene as the major product .

| Reaction | Conditions | Yield | Reference |

|---|---|---|---|

| C₂H₃BrF₂ → CF₂=CH₂ + HBr | t-BuOK, THF, 80°C | 72% |

Radical Halogenation

The compound participates in free-radical reactions with halogens (e.g., Cl₂ or Br₂) under UV light:

-

Bromination at the C-F bond produces 1-bromo-1,1,2-trifluoroethane, though selectivity is low due to competing pathways .

Thermochemical Data

Gas-phase reaction thermodynamics were studied using calorimetry:

| Reaction | ΔᵣH° (kJ/mol) | Method | Reference |

|---|---|---|---|

| C₂H₄F₂ + I₂ → C₂H₃BrF₂ + HI | 51.0 ± 0.8 | Eqk | |

| Heat of Formation (C₂H₃BrF₂, gas phase) | -474.3 ± 8.5 | Kin |

Comparative Reactivity

The presence of fluorine atoms significantly influences reactivity:

-

Electron-withdrawing effect: Fluorine increases the electrophilicity of the adjacent carbon but reduces nucleophilic substitution rates due to steric and electronic effects .

-

Stability of intermediates: Fluorine stabilizes carbocations and radicals, favoring elimination over substitution in polar solvents .

Scientific Research Applications

Organic Synthesis

1-Bromo-1,1-difluoroethane serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity is enhanced by the presence of bromine, which can participate in substitution and elimination reactions. This makes it a versatile building block for creating fluorinated compounds that have applications in various chemical processes.

Pharmaceutical Research

The compound is being investigated for its potential use in drug development, particularly in synthesizing fluorinated pharmaceuticals. Fluorinated compounds often exhibit improved metabolic stability and bioactivity compared to their non-fluorinated counterparts. Research has shown that the incorporation of fluorine can enhance the pharmacokinetic properties of drugs, making them more effective .

Case Study: Fluorinated Pharmaceuticals

A study on phosphodiesterase inhibitors demonstrated that fluorinated compounds derived from this compound exhibited significant improvements in inhibitory potency compared to non-fluorinated analogs. These findings highlight the importance of fluorination in enhancing drug efficacy and stability .

Material Science

In material science, this compound is utilized to develop new materials with unique properties due to the presence of fluorine atoms. Fluorinated materials often exhibit enhanced thermal stability and chemical resistance, making them suitable for various industrial applications.

Environmental Studies

The environmental impact of halogenated compounds like this compound is an area of active research. Studies focus on understanding its behavior in ecosystems and its potential effects on aquatic life. The compound's degradation products and their toxicity are also evaluated to assess environmental risks .

Mechanism of Action

The mechanism of action of 1-Bromo-1,1-difluoroethane involves its reactivity due to the presence of both bromine and fluorine atoms. The bromine atom is highly reactive and can easily participate in substitution and elimination reactions. The fluorine atoms, on the other hand, provide stability to the molecule and influence its reactivity by inductive effects. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Halogen-Substituted Ethanes

The reactivity and applications of 1-bromo-1,1-difluoroethane are influenced by the type and position of halogens. Below is a comparison with analogous compounds:

This compound

Comparable Compounds

- 2-Bromo-1,1,1-trifluoroethane : Valued in agrochemical synthesis for its stability and fluorine content .

Biological Activity

1-Bromo-1,1-difluoroethane (CAS Number: 420-43-9) is a halogenated organic compound with potential applications in various fields, including medicinal chemistry and materials science. Understanding its biological activity is crucial for evaluating its safety and efficacy in potential applications.

- Molecular Formula : C₂H₃BrF₂

- Molecular Weight : 144.95 g/mol

- Density : 1.690 g/ml

- Boiling Point : 14.40°C

| Property | Value |

|---|---|

| Molecular Formula | C₂H₃BrF₂ |

| Molecular Weight | 144.95 g/mol |

| Density | 1.690 g/ml |

| Boiling Point | 14.40°C |

The mechanism of action for this compound involves its reactivity due to the presence of bromine and fluorine atoms. The carbon-bromine bond is susceptible to cleavage, allowing the compound to act as an electrophile or nucleophile in various chemical reactions, including nucleophilic substitutions and eliminations . This reactivity can influence biological systems by interacting with enzymes or receptors, potentially leading to physiological effects.

Biological Activity

Research indicates that fluorinated compounds, including this compound, exhibit various biological activities. Some studies have focused on their potential as therapeutic agents:

- Antimicrobial Properties : Some derivatives of fluorinated compounds have shown antimicrobial activity, which could be explored further for developing new antibiotics.

- Enzyme Inhibition : Compounds similar to this compound have been investigated for their ability to inhibit specific enzymes, such as phosphodiesterase (PDE) enzymes, which are relevant in treating conditions like vascular dementia .

Case Studies and Research Findings

Several studies have examined the biological implications of halogenated compounds:

- Fluorinated Compounds in Drug Development :

- Toxicological Assessments :

- Applications in Material Science :

Q & A

Q. Q: How is 1-bromo-1,1-difluoroethane utilized in synthesizing vinylidene fluoride (VDF), and what experimental parameters critically affect reaction yield?

A: this compound serves as a precursor for VDF via dehydrobromination. Key parameters include:

- Catalyst selection : Metal fluorides (e.g., CrF₃) enhance reaction efficiency at elevated temperatures (~400°C) .

- Temperature control : Pyrolysis above 650°C without catalysts achieves VDF but risks side reactions .

- Residence time : Short contact times (e.g., 0.01 seconds in platinum-lined reactors) minimize decomposition .

- Purification : Post-reaction traps (e.g., sodium fluoride beds) remove hydrohalic acids .

Advanced Mechanistic Insights

Q. Q: What mechanistic insights explain the dehydrohalogenation of this compound over metal fluoride catalysts?

A: DFT studies reveal:

- Catalytic active sites : Metal fluoride surfaces (e.g., AlF₃) lower activation barriers by stabilizing transition states .

- Reaction pathway : Sequential elimination of HBr proceeds via a concerted E2 mechanism, with Br⁻ abstraction and β-H elimination .

- Side reactions : Competing pathways (e.g., isomerization) are suppressed by optimizing catalyst acidity and reaction temperature .

Basic Safety Protocols

Q. Q: What safety measures are essential when handling this compound in laboratory settings?

A: Key protocols include:

- Ventilation : Use closed systems to prevent inhalation exposure (LC₅₀: 2050 gm/m³ in rats) .

- Personal protective equipment (PPE) : Wear gas-tight gloves and eye protection to avoid direct contact .

- Emergency procedures : Follow SDS guidelines for accidental releases, including neutralization of acidic byproducts (e.g., HF) .

Advanced Thermodynamic Modeling

Q. Q: How can equations of state (EOS) model the thermodynamic properties of this compound?

A: Modified Benedict-Webb-Rubin (MBWR) EOS is effective for:

- Vapor pressure : Ebulliometric measurements (e.g., 644–646 mmHg at 25°C) validate model accuracy .

- Critical parameters : Fit experimental data (e.g., Tc, Pc) using multi-property regression .

- Phase behavior : Predict PVT properties across temperatures (154–500 K) and pressures (up to 35 MPa) .

Basic Analytical Detection

Q. Q: What analytical methods detect trace amounts of this compound in environmental samples?

A: Recommended techniques:

- Gas chromatography-mass spectrometry (GC-MS) : Quantify ppm levels with NIOSH/EPA-approved methods .

- Ebulliometry : Measure vapor pressure for purity assessment .

- Groundwater analysis : Use health-based interim criteria (e.g., 100 ppm threshold) to guide sampling protocols .

Advanced Environmental Impact

Q. Q: How does this compound partition in the environment, and what is its ozone-depletion potential?

A: Environmental fate includes:

- Atmospheric partitioning : Rapid volatilization (log Kow = 1.62–2.05) limits soil/water retention .

- Photolysis : Decades-long degradation in the stratosphere releases bromine radicals, contributing to ozone depletion .

- Aquatic toxicity : Low toxicity to fish (LC₅₀ > 1000 ppm) but chronic effects require monitoring .

Basic Data Contradiction Resolution

Q. Q: How can researchers resolve contradictions in reported vapor pressure data for this compound?

A: Address discrepancies via:

- Standardized methods : Compare ebulliometric (Silva & Weber, 1993) vs. static-cell measurements .

- Calibration : Validate instruments using NIST-certified reference materials .

- Error analysis : Account for impurities (e.g., residual HBr) using GC-MS .

Advanced Computational Modeling

Q. Q: What computational approaches elucidate the reaction pathways of this compound in catalytic systems?

A: Key methods include:

- Density Functional Theory (DFT) : Simulate adsorption energies on metal fluoride catalysts (e.g., CrF₃) .

- Transition state analysis : Identify rate-determining steps using climbing-image NEB (Nudged Elastic Band) .

- Microkinetic modeling : Predict selectivity under varying temperatures and pressures .

Regulatory Compliance

Q. Q: What regulatory considerations apply to the use of this compound in academic research?

A: Compliance requires:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.